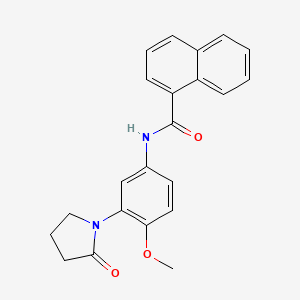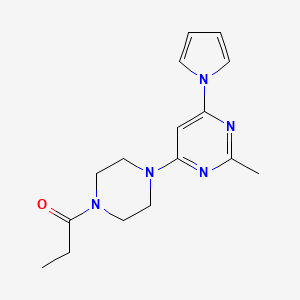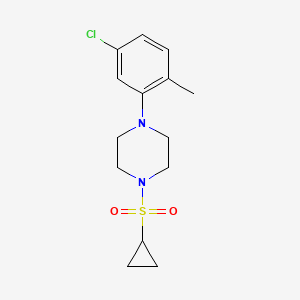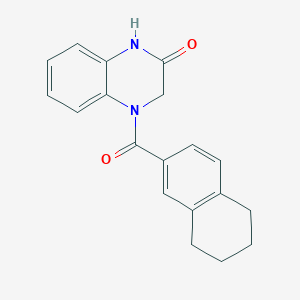
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amidobenzoic acid obtained by formal condensation of the carboxy group of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid with the anilino group of 4-aminobenzoic acid . It is a selective RARα agonist .
Synthesis Analysis
The synthesis of this compound involves the formal condensation of the carboxy group of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid with the anilino group of 4-aminobenzoic acid .Molecular Structure Analysis
The molecular formula of this compound is C22H25NO3 . Its average mass is 351.43880 and its monoisotopic mass is 351.18344 .Applications De Recherche Scientifique
Pharmaceutical Research: Retinoid-X-Receptor Agonists
This compound is structurally related to molecules that have been studied for their potential as selective Retinoid-X-Receptor (RXR) agonists . RXR agonists like bexarotene are used in the treatment of diseases such as cutaneous T-cell lymphoma. However, they can cause side effects by affecting other RXR-dependent pathways. Analogs of this compound could be synthesized and evaluated for their RXR agonism in hopes of finding a drug with fewer side effects.
Neurodegenerative Disease Therapeutics
The analogs of this compound have been assessed for their ability to activate Liver X Receptor (LXR) in an LXRE system, which is crucial for the expression of ApoE . This is significant because ApoE plays a role in lipid transport and neuronal repair. Therefore, these analogs could be potential therapeutics in neurodegenerative disorders like Alzheimer’s disease, where lipid dysregulation and neuronal damage are common.
Mécanisme D'action
Target of Action
The primary target of this compound is the Retinoic Acid Receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression. They play a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor and activates it. This activation leads to a series of changes in gene expression, which can influence various biological processes .
Biochemical Pathways
The activation of RARα by this compound can affect several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . .
Result of Action
The activation of RARα by this compound can lead to various molecular and cellular effects. These may include changes in cell growth and differentiation, induction of apoptosis, and other effects depending on the specific cellular context . It’s also noted to have antineoplastic properties, indicating its potential use in cancer treatment .
Propriétés
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-21(17-8-4-3-7-16(17)20-18)19(23)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEJWHOERMTWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)
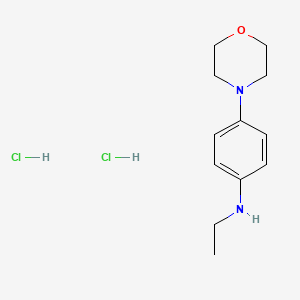

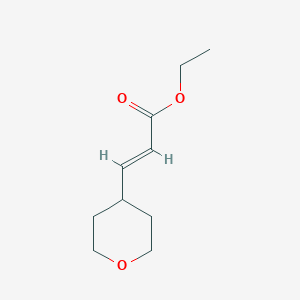
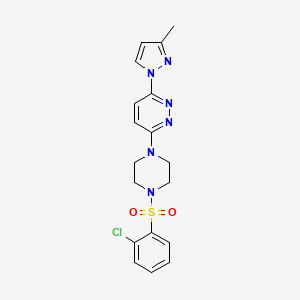
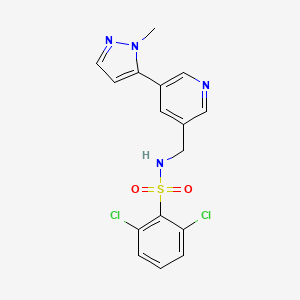
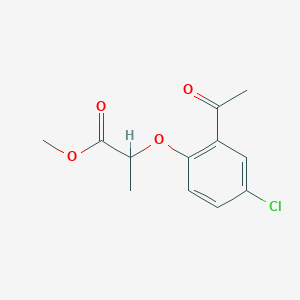

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)
